N-(3-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Medicinal Chemistry Antimalarial Drug Discovery Structure-Activity Relationship

Acquire the uniquely differentiated N‑(3‑chlorophenyl)‑acetamide analog to advance your antiplasmodial SAR. Unlike ethanone‑bridged series, its acetamide linker is predicted to enhance solubility and reduce logP while engaging the S1‑S3 subsites of plasmepsin II. Essential comparator for crystallography, SPR, and TSA assays – validates fragment screening sensitivity and opens a parallel lead‑optimization track with superior pharmacokinetic prospects.

Molecular Formula C20H15ClN4O
Molecular Weight 362.8 g/mol
CAS No. 1011408-36-8
Cat. No. B6422585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
CAS1011408-36-8
Molecular FormulaC20H15ClN4O
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=N4
InChIInChI=1S/C20H15ClN4O/c21-14-6-5-7-15(12-14)23-19(26)13-25-18-10-2-1-8-16(18)24-20(25)17-9-3-4-11-22-17/h1-12H,13H2,(H,23,26)
InChIKeyRSZXRZDIHHUTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide: A Structurally Distinct Benzimidazole-Pyridine Scaffold for Targeted Probe Development


N-(3-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide (CAS 1011408-36-8) is a synthetic compound belonging to the class of 2-(pyridin-2-yl)-1H-benzimidazole derivatives. This chemical series is documented in peer-reviewed literature for its antiplasmodial activity, with the core scaffold known to interact with critical residues in the active site of Plasmodium falciparum plasmepsin II [1]. The compound features a characteristic benzimidazole core linked via an acetamide bridge to a 3-chlorophenyl group, a structural architecture that distinguishes it from the ethanone-bridged analogs which have been the primary focus of published structure-activity relationship (SAR) studies [1].

Why N-(3-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide Cannot Be Directly Interchanged with Its Ethyl Ketone Analogs


The biological activity of this compound class is exquisitely sensitive to the nature of the substituent on the benzimidazole nitrogen. SAR analysis has demonstrated that modifying the acetophenone moiety to different functional groups is crucial for antiplasmodial activity [1]. Simply substituting this compound with the structurally related but functionally distinct ethanone analogs, such as those with para-substituted phenyl rings, will result in a different interaction profile and biological potency. This is evidenced by the fact that the most potent compound in the series, 1-(biphenyl-4-yl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]ethanone (IC50 of 160 nM), differs significantly in activity from its 4-chlorophenyl ethanone counterpart (IC50 of 700 nM), underscoring that even subtle changes at this position drastically alter target engagement [1]. Therefore, the specific 3-chlorophenyl acetamide configuration of this compound represents a unique chemical space that necessitates direct empirical validation.

Quantitative Differentiation Guide for N-(3-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide Against Closest Analogs


Comparative Antiplasmodial Activity Against the 4-Chlorophenyl Ethanone Analog

The most direct comparator for the antiplasmodial activity of the target acetamide is the ethanone analog bearing a similar 4-chlorophenyl group. 1-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]ethanone exhibited an IC50 of 700 nM against Plasmodium falciparum plasmepsin [1]. While direct quantitative data for the target compound is currently absent from the public domain, this data serves as a critical baseline. The replacement of the ethanone linker with an acetamide linker and the shift of the chlorine from the para to the meta position on the phenyl ring are predicted, based on established SAR, to alter the hydrogen-bonding network and spatial occupancy within the active site, potentially leading to a distinct selectivity profile. A head-to-head biochemical comparison is required to quantify this differentiation.

Medicinal Chemistry Antimalarial Drug Discovery Structure-Activity Relationship

Potency Gap Versus the Most Active Biphenyl Ethanone Analog

The most potent compound identified within this chemical series is 1-(biphenyl-4-yl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]ethanone, which displayed an IC50 of 160 nM against P. falciparum plasmepsin [1]. This establishes a high-potency benchmark for the series. The target compound's N-(3-chlorophenyl)acetamide group presents a more polar and conformationally flexible moiety compared to the rigid, hydrophobic biphenyl ethanone. A key differentiator for procurement would be the hypothesis that the acetamide analog may exhibit improved aqueous solubility and reduced lipophilicity (ClogP), leading to a different pharmacokinetic or off-target profile, even if it does not surpass the in vitro potency of the biphenyl comparator. However, this hypothesis requires experimental validation.

Medicinal Chemistry Antimalarial Drug Discovery Lead Optimization

Inferred Differentiation in Target Binding Mode from Structural SAR

Docking studies of the benzimidazole series predict that the pyridine ring of these compounds interacts with the S1' subsite residues of plasmepsin II, while the acetophenone moiety (in the ethanone series) is in contact with the S1-S3 subsites [1]. The target compound replaces the planar, rigid acetophenone moiety with a non-planar, hydrogen-bond-capable N-(3-chlorophenyl)acetamide. This structural change is expected to fundamentally alter the interaction with the S1-S3 subsites, potentially enabling interactions with a different set of residues or affecting the compound's orientation in the active site. This inferred differential binding mode is a core scientific justification for selecting this compound over its ethanone-linked analogs for probing structure-activity relationships or for developing probes with a novel resistance profile.

Molecular Docking Plasmepsin II Ligand Design

Optimal Research Applications for N-(3-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide Based on Comparative Structural Biology


Probing the S1-S3 Subsites of Plasmepsin II with a Novel Hydrogen-Bond Capable Warhead

The predicted differential binding mode, where the N-(3-chlorophenyl)acetamide group engages the critical S1-S3 subsites of the target enzyme through novel hydrogen-bonding and hydrophobic interactions, makes this compound a high-value tool for structural biology and biophysical studies [1]. It can be used in X-ray crystallography or cryo-EM experiments to map the conformational flexibility of the plasmepsin II active site in response to an acetamide warhead, which is distinct from the extensively studied ethanone series.

A Key Negative Control in Plasmepsin II Structure-Activity Relationship (SAR) Studies

Given the well-characterized activity of the 4-chlorophenyl ethanone analog (IC50 of 700 nM), a procurement and testing strategy where this compound serves a dual purpose is highly informative. If it shows lower or altered potency, it confirms the critical role of the ethanone linker and para-chloro orientation. If it retains potency, it opens a new chemical series with potentially superior physicochemical properties. This makes the compound an essential comparator for rigorous medicinal chemistry SAR campaigns, where its data point provides mechanistic insight that other analogs cannot [1].

Benchmark Compound for Fragment-Based Drug Discovery (FBDD) Libraries

The benzimidazole-pyridine core is a privileged scaffold, and the N-(3-chlorophenyl)acetamide extension is a defined, medium-sized fragment. Its structural divergence from known active analogs makes it a valuable addition to focused screening libraries. It can serve as a reference compound to benchmark the sensitivity of biophysical screening assays (e.g., SPR, TSA) in detecting ligands that bind to the S1-S3 subsites but with a non-canonical chemotype, thereby validating the assay's capacity to identify novel fragment hits [1].

Exploring Physicochemical Property Space Beyond the Ethanone Series

For drug discovery programs concerned with the typically high lipophilicity and low solubility of benzimidazole-based inhibitors, this compound offers a strategic procurement choice. The replacement of an ethanone linker with an acetamide linker in the chemical series is predicted to enhance aqueous solubility and reduce logP, without necessarily sacrificing target engagement. It represents a rational starting point for a parallel lead optimization track focused on improving pharmacokinetic properties, distinct from the biphenyl ethanone lead [1].

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.